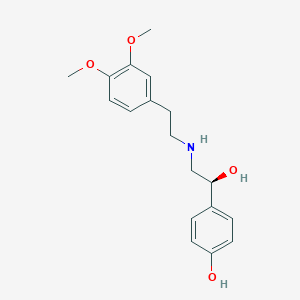

R(-)-Denopamine

Description

BenchChem offers high-quality R(-)-Denopamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R(-)-Denopamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m1/s1 |

InChI Key |

VHSBBVZJABQOSG-MRXNPFEDSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC[C@H](C2=CC=C(C=C2)O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC |

Synonyms |

(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol 1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol denopamine TA 064 TA-064 |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Blueprint for Cardiac Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of R(-)-Denopamine

For Immediate Distribution to Drug Development Professionals, Medicinal Chemists, and Cardiovascular Researchers

Abstract

R(-)-Denopamine is a selective β1-adrenergic receptor agonist, a class of compounds with significant therapeutic implications in cardiovascular medicine, particularly in the management of heart failure and angina.[1] Its clinical efficacy is intrinsically linked to its preferential activity at β1-adrenergic receptors, which are predominantly located in cardiac tissue, thereby minimizing off-target effects associated with β2-adrenergic receptor activation in other tissues. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of R(-)-Denopamine, dissecting the molecular determinants of its β1-selectivity. We will explore the key structural motifs, the downstream signaling consequences of receptor activation, and the detailed experimental protocols for assessing β1-selectivity, offering a robust framework for the rational design of next-generation cardiotonic agents.

Introduction: The Imperative for β1-Selectivity in Cardiotonic Drug Design

The sympathetic nervous system, through the actions of catecholamines on adrenergic receptors, is a principal regulator of cardiovascular function.[2] β-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are central to this regulation. While both β1 and β2 subtypes are present in the heart, the β1-adrenergic receptor is the predominant subtype in cardiac myocytes and plays a pivotal role in modulating heart rate, contractility, and conduction velocity.[2][3]

The therapeutic utility of non-selective β-agonists is often hampered by their action on β2-adrenergic receptors, which can lead to undesirable side effects such as vasodilation and bronchodilation. Consequently, the development of β1-selective agonists like R(-)-Denopamine represents a significant advancement in cardiovascular pharmacology, offering the potential for targeted cardiac stimulation with an improved safety profile. This guide delves into the molecular architecture of R(-)-Denopamine to elucidate the principles governing its β1-selectivity.

The Molecular Architecture of R(-)-Denopamine and its β1-Adrenergic Selectivity

The chemical structure of R(-)-Denopamine, (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, contains several key features that are critical for its interaction with the β1-adrenergic receptor and its selectivity over the β2 subtype.[4]

Key Structural Features:

-

Phenylethanolamine Core: This is a common scaffold for many adrenergic agonists, providing the fundamental framework for interaction with the receptor binding pocket.

-

(R)-Stereochemistry: The hydroxyl group on the β-carbon of the ethanolamine side chain is in the (R)-configuration, which is essential for potent agonist activity at β-adrenergic receptors.

-

p-Hydroxyphenyl Group: The hydroxyl group at the para-position of the phenyl ring is a crucial hydrogen bond donor, interacting with key residues in the receptor's binding site.

-

N-Substituent (3,4-Dimethoxyphenethyl group): This bulky and specific N-substituent is the primary determinant of R(-)-Denopamine's β1-selectivity.

Structure-Activity Relationship (SAR) Analysis

While extensive SAR studies on a wide range of denopamine analogs are not abundantly available in the public domain, we can infer the structural requirements for β1-selectivity from existing data on denopamine and related phenylethanolamines.

The N-substituent plays a paramount role in differentiating between β1 and β2 receptor binding. Generally, as the bulk of the nitrogen substituent increases, α-receptor agonistic activity decreases and β-receptor activity increases.[3] More specifically, the nature of this substituent dictates the selectivity between β1 and β2 receptors. The (3,4-dimethoxyphenethyl)amino group in denopamine is critical for its cardioselectivity.[5]

| Compound | N-Substituent | β1/β2 Selectivity Ratio (KiL/KiH) | Reference |

| R(-)-Denopamine | 3,4-Dimethoxyphenethyl | 4.1 | [6] |

| Norepinephrine | -H | 3.3 | [6] |

| Prenalterol | Isopropyl | 2.6 | [6] |

| Isoproterenol | Isopropyl | 1.5 | [6] |

| Dobutamine | 1-Methyl-3-(p-hydroxyphenyl)propyl | 1.1 | [6] |

Table 1: Comparison of β1/β2 Selectivity Ratios for Various Adrenergic Agonists.

The data clearly indicates that the 3,4-dimethoxyphenethyl group of denopamine confers a higher β1-selectivity compared to the smaller N-substituents of other common β-agonists.[6] It is hypothesized that the size and electronic properties of this group allow for optimal interaction with a sub-pocket in the β1-adrenergic receptor that is structurally different from the corresponding region in the β2 receptor.

Mechanism of Action: Downstream Signaling of β1-Adrenergic Receptor Activation

Activation of the β1-adrenergic receptor by R(-)-Denopamine initiates a well-defined intracellular signaling cascade. As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[2]

The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including L-type calcium channels and phospholamban.[2] The net effect of this signaling cascade is an increase in intracellular calcium concentration, leading to enhanced myocardial contractility and an increased heart rate.[2]

Experimental Protocols for Determining β1-Selectivity

The determination of a compound's selectivity for the β1-adrenergic receptor over the β2 subtype is a critical step in the drug development process. This is typically achieved through a combination of radioligand binding assays to assess binding affinity and functional assays to measure agonist activity.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (e.g., R(-)-Denopamine) for β1 and β2 receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest cells or tissues expressing the β-adrenergic receptor of interest (e.g., CHO cells stably transfected with human β1 or β2 receptors, or rat heart and lung tissues which are enriched in β1 and β2 receptors, respectively).

-

Homogenize the cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a non-selective radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol), and varying concentrations of the unlabeled test compound (R(-)-Denopamine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The β1/β2 selectivity ratio is calculated by dividing the Ki value for the β2 receptor by the Ki value for the β1 receptor. A higher ratio indicates greater β1-selectivity.

-

cAMP Accumulation Functional Assay

This cell-based assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a direct measure of its agonist activity.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing either the human β1 or β2-adrenergic receptor in appropriate growth medium.

-

Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

-

-

cAMP Accumulation Assay:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (R(-)-Denopamine) to the cells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available detection kit, such as those based on competitive immunoassays with fluorescent, luminescent, or colorimetric readouts (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

The potency and efficacy of the compound at β1 and β2 receptors can be compared to determine its functional selectivity.

-

Conclusion and Future Directions

The β1-adrenergic selectivity of R(-)-Denopamine is a cornerstone of its therapeutic value as a cardiotonic agent. This selectivity is primarily dictated by the (3,4-dimethoxyphenethyl) group attached to the nitrogen atom of the phenylethanolamine core. A thorough understanding of the SAR of denopamine and its analogs, facilitated by robust experimental methodologies such as radioligand binding and functional cAMP assays, is essential for the design of novel β1-selective agonists with improved pharmacological profiles.

Future research in this area should focus on the synthesis and evaluation of a broader range of denopamine analogs to further refine the SAR model. The use of computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will provide invaluable insights into the precise molecular interactions between denopamine and the β1-adrenergic receptor, paving the way for the development of the next generation of highly selective and effective cardiotonic drugs.

References

-

Denopamine – Knowledge and References. Taylor & Francis. (URL: [Link])

-

What is the mechanism of Denopamine? Patsnap Synapse. (2024-07-17). (URL: [Link])

-

Frielle, T., et al. (1988). Structural Basis of Beta-Adrenergic Receptor Subtype Specificity Studied With Chimeric Beta 1/beta 2-adrenergic Receptors. Proceedings of the National Academy of Sciences, 85(24), 9494-9498. (URL: [Link])

-

Cellular characterization of the pharmacological selectivity and tachyphylactic properties of denopamine for the human beta adrenergic receptors. The Journal of Pharmacology and Experimental Therapeutics. (URL: [Link])

-

Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. (URL: [Link])

-

Gherbi, K., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. (URL: [Link])

-

Perez, F., et al. (1991). Synthesis and adrenergic properties of new duplicated analogs of methoxamine. Il Farmaco, 46(10), 1155-1166. (URL: [Link])

-

Denopamine (Beta 1-selective Adrenergic Receptor Agonist) and Isoproterenol (Non-Selective Beta-Adrenergic Receptor Agonist) Equally Increase Heart Rate and Myocardial Oxygen Consumption in Dog Heart. Japanese Circulation Journal. (URL: [Link])

-

Beta 1-adrenergic selectivity of the new cardiotonic agent denopamine in its stimulating effects on adenylate cyclase. Japanese Journal of Pharmacology. (URL: [Link])

-

Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. (2020-05-02). (URL: [Link])

-

Studies on the Affinity and Selectivity of Denopamine (TA-064), a New Cardiotonic Agent, for Beta-Adrenergic Receptors. Japanese Journal of Pharmacology. (URL: [Link])

-

Details of Mode and Mechanism of Action of Denopamine, a New Orally Active Cardiotonic Agent With Affinity for Beta 1-receptors. Journal of Cardiovascular Pharmacology. (URL: [Link])

-

Denopamine, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart. Journal of the American College of Cardiology. (URL: [Link])

-

Influence of changes in amine substitution on the beta-adrenoceptor stimulant activity of soterenol and related compounds in the anaesthetized cat. British Journal of Pharmacology. (URL: [Link])

-

The selectivity of β-adrenoceptor agonists at human β1-, β2-, and β3-adrenoceptors. British Journal of Pharmacology. (URL: [Link])

Sources

- 1. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of denopamine for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Denopamine? [synapse.patsnap.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Beta 1-adrenergic selectivity of the new cardiotonic agent denopamine in its stimulating effects on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Studies on the affinity and selectivity of denopamine (TA-064), a new cardiotonic agent, for beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Protocol: Preparation and Handling of R(-)-Denopamine Stock Solutions

Executive Summary

R(-)-Denopamine is a selective

Critical Technical Note: R(-)-Denopamine exhibits kinetic solubility challenges in DMSO. While thermodynamically soluble up to ~15 mM, it often requires thermal energy (warming) and sonication to overcome the crystal lattice energy during initial dissolution. Furthermore, the compound contains oxidation-sensitive phenol and amine moieties, necessitating strict protection from light.[1]

Physicochemical Profile

Ensure your certificate of analysis matches these specifications before proceeding.

| Property | Specification | Notes |

| Compound Name | R(-)-Denopamine | Active isomer (levorotatory) |

| CAS Number | 71771-90-9 | Verify against vial label |

| Molecular Weight | 317.38 g/mol | Free base.[2] If using HCl salt, adjust MW (~353.8 g/mol ) |

| Solubility (DMSO) | ~15 mM (5 mg/mL) | Requires warming/sonication |

| Solubility (Water) | Insoluble | Do not dissolve directly in media |

| Appearance | White to off-white solid | Discard if yellow/brown (oxidation) |

Materials & Equipment

-

Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%), Sterile.

-

Vials: Amber glass or polypropylene cryovials (Light protection is mandatory).

-

Filtration: 0.2 µm Syringe Filter.

-

Compatible Membranes:PTFE (Polytetrafluoroethylene) or Nylon .

-

INCOMPATIBLE: Cellulose Acetate (CA), PES (Polyethersulfone) - DMSO may dissolve these.

-

-

Equipment: Ultrasonic water bath, Heating block (set to 37°C - 60°C).

Protocol: 10 mM Stock Solution Preparation

This protocol describes the preparation of 1 mL of 10 mM Stock Solution . A 10 mM stock allows for easy 1:1000 dilution to achieve a standard 10 µM assay concentration (keeping DMSO at 0.1%).

Step 1: Mass Calculation

Step 2: Dissolution (The Critical Step)

-

Weigh 3.17 mg of R(-)-Denopamine into a sterile microcentrifuge tube.

-

Add 1.0 mL of sterile DMSO.

-

Observation: The powder will likely not dissolve immediately.

-

Sonication & Warming:

-

Vortex vigorously for 30 seconds.

-

Place the tube in an ultrasonic bath at 40°C - 60°C for 5-10 minutes.

-

Why? Denopamine requires energy input to disrupt strong intermolecular hydrogen bonding in the crystal lattice.

-

Inspect visually.[3][5][6] If particles remain, repeat sonication. Solution must be perfectly clear.

-

Step 3: Sterile Filtration

Note: While DMSO is bacteriostatic, filtration removes particulate matter and ensures sterility for long-term culture.

-

Attach a 0.2 µm PTFE or Nylon filter to a 1 mL syringe.

-

Pass the dissolved DMSO solution through the filter into a fresh, sterile Amber tube.

Step 4: Aliquoting & Storage

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage Conditions:

-

-20°C: Stable for 6 months.

-

-80°C: Stable for >1 year.

-

Room Temp: Unstable (oxidation risk).

-

Workflow Visualization

Figure 1: Workflow for the preparation of difficult-to-dissolve R(-)-Denopamine stock.

Cell Culture Application

To prevent solvent toxicity (DMSO shock), the final DMSO concentration in the culture well should remain < 0.5% (ideally < 0.1%).

Serial Dilution Strategy

Goal: Treat cells at 10 µM final concentration.

-

Intermediate Dilution (100x):

-

Final Treatment (1x):

-

Add 100 µL of the Intermediate Solution to 900 µL of cell culture in the well.

-

Final Concentration:10 µM .

-

Final DMSO:0.1% (Non-toxic).

-

Dilution Table

| Desired Final Conc. | Dilution Step 1 (Stock -> Media) | Dilution Step 2 (Media -> Well) | Final DMSO % |

| 100 µM | Direct spike (Not recommended) | 1:100 (10 mM stock -> Well) | 1.0% (High risk) |

| 10 µM | 10 µL Stock + 990 µL Media (100 µM) | 1:10 dilution into well | 0.1% (Safe) |

| 1 µM | 1 µL Stock + 999 µL Media (10 µM) | 1:10 dilution into well | 0.01% (Safe) |

Mechanism of Action: -Adrenergic Signaling

R(-)-Denopamine selectively binds the

Figure 2: The

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Precipitation upon dilution | Stock concentration too high or media too cold. | Ensure media is pre-warmed to 37°C. Vortex immediately upon addition. |

| Solution turns yellow/brown | Oxidation of phenolic groups. | Discard. The compound has degraded. Ensure storage in amber vials at -20°C. |

| Filter clogged | Incompatible filter membrane (Cellulose Acetate). | Use PTFE or Nylon filters only. |

| Low biological response | Stereochemistry mismatch. | Verify you are using the R(-) isomer, which is significantly more potent than the S(+) isomer. |

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 71754, Denopamine. Retrieved from [Link][7]

-

Cytiva. (n.d.). DMSO-Safe Acrodisc™ Syringe Filter Compatibility Guide. Retrieved from [Link]

-

Ishide, T. (2002). "Denopamine, a selective beta1-receptor agonist and a new coronary vasodilator".[2][8] Current Medical Research and Opinion, 18(7), 407–13.

Sources

- 1. researchgate.net [researchgate.net]

- 2. abmole.com [abmole.com]

- 3. R(-)-Denopamine | C18H23NO4 | CID 71754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. reddit.com [reddit.com]

- 7. Denopamine | C18H23NO4 | CID 5311064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beta 1-adrenergic selectivity of the new cardiotonic agent denopamine in its stimulating effects on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized In Vivo Dosing Protocols for R(-)-Denopamine in Murine Heart Failure Models

Abstract

This application note provides a rigorous technical guide for the administration of R(-)-Denopamine, a selective

Pharmacological Rationale & Mechanism

Why R(-)-Denopamine?

Standard inotropic support often fails in chronic therapy due to

Signaling Pathway Visualization

The following diagram illustrates the differential signaling whereby R(-)-Denopamine activates the Gs-protein pathway with reduced desensitization compared to full agonists.

Figure 1: Differential signaling of R(-)-Denopamine vs. Full Agonists. Note the reduced activation of the

Experimental Models & Dosing Strategy

Recommended Murine Models

-

Transverse Aortic Constriction (TAC): Mimics pressure overload/hypertension. Denopamine is effective in the transition from hypertrophy to failure (weeks 4–8 post-TAC).

-

Viral Myocarditis (EMCV): The model where Denopamine's anti-TNF-

properties were originally validated. -

Genetic Dilated Cardiomyopathy (DCM): Suitable for long-term survival studies.[2]

Dosing Specifications

R(-)-Denopamine (CAS: 71771-90-9) is typically supplied as a hydrochloride salt.

| Parameter | Acute Hemodynamics (Terminal) | Chronic Efficacy (Survival/Remodeling) |

| Route | Intravenous (Jugular Vein) | Oral Gavage (PO) or Medicated Chow |

| Dose Range | 5 – 50 µg/kg (Bolus) | 5 – 20 mg/kg/day |

| Vehicle | 0.9% Saline | 0.5% Methylcellulose or Sterile Water |

| Frequency | Single Bolus | Once Daily (QD) or Split (BID) |

| Tmax | Immediate | ~1.0 Hour |

| Half-Life | < 15 mins | ~1–2 Hours (Rapid clearance requires consistent dosing) |

Critical Note on Dosage: A validated survival dose in mice is 14 µmol/kg/day (approx.[2] 4.5 mg/kg/day ). Higher doses (up to 20 mg/kg) may be used to assess maximum inotropic reserve but monitor for tachycardia.

Detailed Protocols

Protocol A: Preparation of Oral Formulation (Stock 1 mg/mL)

-

Objective: Create a stable suspension for daily gavage.

-

Materials: R(-)-Denopamine HCl, Sterile Water or 0.5% Methylcellulose (MC).

-

Weigh 10.0 mg of R(-)-Denopamine HCl.

-

Add 10.0 mL of vehicle (Water or 0.5% MC).

-

Vortex for 30 seconds until fully dissolved/suspended.

-

Storage: Store at 4°C protected from light. Stability is high (up to 7 days), but fresh preparation every 3 days is recommended to prevent bacterial growth in MC.

Protocol B: Chronic Oral Dosing Workflow

-

Objective: Long-term administration to assess remodeling attenuation.

-

Subject: C57BL/6J Mice (20–25g), post-TAC or Sham.

Step-by-Step:

-

Baseline Stratification: 2 weeks post-TAC, perform echocardiography. Randomize mice into Vehicle vs. Denopamine groups to ensure equal baseline Ejection Fraction (EF%).

-

Dosing Calculation:

-

Target: 5 mg/kg.

-

Mouse Weight: 25g (0.025 kg).

-

Required Mass:

. -

Volume (using 1 mg/mL stock): 125 µL .

-

-

Administration: Administer via oral gavage daily at ZT0 (lights on) to standardize circadian metabolic effects.

-

Monitoring: Weigh mice twice weekly. Adjust dose volume based on weight changes.

Protocol C: Acute Hemodynamic Validation (PV Loops)

-

Objective: Verify inotropic responsiveness without downregulation.

-

Anesthetize mouse (Isoflurane 1.5–2%).

-

Insert conductance catheter (1.4F) into LV via right carotid artery.

-

Stabilize for 10 mins. Record Baseline (

, -

Infusion: Administer Denopamine IV bolus (10 µg/kg).

-

Data Capture: Record response for 10 mins. Expect ~20-30% increase in

without the severe tachycardia seen with Isoproterenol.

Experimental Workflow Visualization

Figure 2: Experimental timeline for chronic efficacy studies. Stratification at Week 2 is critical to account for surgical variability in HF models.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Lack of Effect | Rapid metabolism (Short | Switch to BID dosing or mix in hydrogel/chow for continuous exposure. |

| Tachycardia (>600 bpm) | Overdose / Off-target effect | Reduce dose to 5 mg/kg. Verify selectivity against |

| Gavage Reflux | Volume too high | Do not exceed 10 mL/kg (200 µL for 20g mouse). |

| Variability | Circadian rhythm | Dose at the exact same time daily (±30 mins). |

References

-

Kino, M., et al. (1983). Pharmacological studies on a new cardiotonic agent, denopamine (TA-064).Arzneimittel-Forschung , 33(4), 496-505.

-

Takamura, T., et al. (2000). Denopamine, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart.[2]Journal of the American College of Cardiology , 35(6), 1672-1680.

-

Ikeuchi, M., et al. (2004). Effects of denopamine on rat myocardium in comparison with isoprenaline.[3][4]Biological and Pharmaceutical Bulletin , 27(6), 904-907.

-

Nishio, R., et al. (1998). Diminished responsiveness to cardiac beta 1-adrenoceptor agonists in rats with chronic heart failure following myocardial infarction.British Journal of Pharmacology , 124(4), 816-822.

Sources

- 1. On the mechanism of action of the beta-1 partial agonist denopamine in regulation of myocardial contractility: effects on myocardial alpha adrenoceptors and intracellular Ca++ transients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of denopamine on rat myocardium in comparison with isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diminished responsiveness to cardiac beta 1-adrenoceptor agonists in rats with chronic heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the Positive Inotropic Effects of R(-)-Denopamine in Isolated Cardiomyocytes: An Application Note and Protocol Guide

Introduction: Unveiling the Cardiotonic Potential of R(-)-Denopamine

R(-)-Denopamine is a potent and selective β1-adrenergic receptor agonist known for its positive inotropic effects, meaning it increases the force of myocardial contraction.[1][2] This characteristic makes it a valuable pharmacological tool for investigating cardiac physiology and a potential therapeutic agent for conditions characterized by reduced cardiac contractility, such as heart failure.[3] The primary mechanism of action for R(-)-Denopamine involves its binding to β1-adrenergic receptors predominantly found on the surface of cardiomyocytes.[1] This interaction initiates a downstream signaling cascade that ultimately leads to enhanced cardiac performance.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately measure the positive inotropic effects of R(-)-Denopamine in isolated adult ventricular cardiomyocytes. We will delve into the underlying scientific principles, provide detailed, field-proven protocols for cell isolation and contractility assessment, and offer insights into data analysis and potential challenges. Our focus is on empowering researchers to generate robust and reproducible data, fostering a deeper understanding of cardiac pharmacology.

The binding of R(-)-Denopamine to the β1-adrenergic receptor triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, most notably the L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels enhances calcium influx into the cardiomyocyte during depolarization.[4] Simultaneously, phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum (SR). This dual action results in a greater availability of intracellular calcium for release from the SR upon subsequent action potentials, leading to a more forceful contraction.

Visualizing the Mechanism: The β1-Adrenergic Signaling Pathway

To fully appreciate the action of R(-)-Denopamine, it is crucial to understand the signaling cascade it initiates. The following diagram illustrates the key steps in the β1-adrenergic pathway leading to a positive inotropic effect.

Caption: β1-Adrenergic signaling cascade initiated by R(-)-Denopamine.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the isolation of adult rat ventricular cardiomyocytes and the subsequent measurement of their contractile response to R(-)-Denopamine.

Protocol 1: Isolation of Adult Rat Ventricular Cardiomyocytes (Langendorff-Free Method)

This protocol is adapted from a simplified, Langendorff-free method, which offers a more accessible alternative to traditional Langendorff perfusion.[5][6]

Materials and Reagents:

-

Animals: Adult male Sprague-Dawley rats (250-300g)

-

Buffers:

-

EDTA Buffer: High EDTA concentration to inhibit contraction and coagulation.[5]

-

Perfusion Buffer: Calcium-free Tyrode's solution.

-

Collagenase Buffer: Perfusion buffer containing Collagenase Type II (Worthington, ~1 mg/mL) and Protease Type XIV (Sigma-Aldrich, ~0.1 mg/mL). Note: The optimal concentration of enzymes may vary between batches and should be determined empirically.[7]

-

Stop Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS).

-

Calcium Reintroduction Buffers: A series of buffers with gradually increasing calcium concentrations (e.g., 0.125 mM, 0.25 mM, 0.5 mM, 1.0 mM CaCl2).

-

-

Equipment:

-

Surgical instruments (scissors, forceps)

-

Syringes (10 mL, 30 mL) and needles (27G)

-

Petri dishes

-

Cell strainer (100 µm)

-

Centrifuge

-

Procedure:

-

Anesthesia and Heart Excision: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Perform a thoracotomy to expose the heart.

-

Aortic Clamping and Perfusion: Clamp the aorta and quickly excise the heart, placing it in ice-cold EDTA buffer.

-

Initial Wash: Inject 10 mL of ice-cold EDTA buffer into the left ventricle to flush out the blood.

-

Enzymatic Digestion: Sequentially inject 3 mL of perfusion buffer followed by 30-50 mL of collagenase buffer into the left ventricle.[5] The heart tissue should become pale and soft.

-

Tissue Dissociation: Transfer the heart to a petri dish containing collagenase buffer. Remove the atria and gently tease the ventricular tissue apart with fine forceps.

-

Cell Dispersion: Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

Stopping Digestion: Add an equal volume of stop buffer to inactivate the enzymes.

-

Filtering and Calcium Reintroduction: Pass the cell suspension through a 100 µm cell strainer. Allow the cells to settle by gravity and gently resuspend the pellet in the series of calcium reintroduction buffers, incubating for 5 minutes at each step.

-

Cell Viability Assessment: Assess cell viability using a hemocytometer and Trypan Blue exclusion. A high percentage of rod-shaped, quiescent cardiomyocytes indicates a successful isolation.

Protocol 2: Preparation of R(-)-Denopamine Stock and Working Solutions

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

-

R(-)-Denopamine powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium or appropriate buffer for contractility assay

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation:

-

Calculate the required amount of R(-)-Denopamine to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Weigh the R(-)-Denopamine powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly to ensure complete dissolution. R(-)-Denopamine is stable in DMSO when stored at -20°C or -80°C.[8][9] For long-term storage, aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, prepare serial dilutions of the R(-)-Denopamine stock solution in the appropriate experimental buffer (e.g., Tyrode's solution with 1.8 mM CaCl2).

-

It is recommended to prepare working solutions that are 1000x the final desired concentration to minimize the final DMSO concentration in the cell suspension (should not exceed 0.1%).[10][11]

-

A typical concentration range to test the inotropic effects of R(-)-Denopamine is 10⁻⁸ M to 10⁻⁵ M.[1]

-

Protocol 3: Measurement of Cardiomyocyte Contractility via Edge Detection

Video-based edge detection is a widely used method to quantify cardiomyocyte shortening.[12]

Equipment:

-

Inverted microscope with a camera

-

Video edge detection system (e.g., IonOptix)

-

Perfusion chamber

-

Field stimulator

Procedure:

-

Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips in a perfusion chamber. Allow the cells to adhere for at least one hour.

-

Microscope Setup: Place the perfusion chamber on the microscope stage and perfuse with Tyrode's solution containing 1.8 mM CaCl2 at 37°C.

-

Cell Selection: Select a healthy, rod-shaped cardiomyocyte that is contracting synchronously with electrical stimulation (e.g., 1 Hz).

-

Edge Detection Setup: Position the cell horizontally on the video monitor. The edge detection system will track the movement of the cell edges during contraction and relaxation.

-

Baseline Recording: Record baseline contractility for a stable period (e.g., 2-3 minutes).

-

R(-)-Denopamine Application: Perfuse the chamber with increasing concentrations of R(-)-Denopamine, allowing the response to stabilize at each concentration before recording.

-

Data Acquisition: The system will record parameters such as:

-

Peak Shortening (PS): The maximal extent of cell shortening, expressed as a percentage of diastolic cell length.

-

Time to Peak Shortening (TPS): The time from the stimulus to maximal shortening.

-

Time to 90% Relengthening (TR90): The time from peak shortening to 90% of diastolic cell length.

-

Maximal Velocity of Shortening (+dL/dt) and Relengthening (-dL/dt): The rates of contraction and relaxation.

-

Protocol 4: Measurement of Intracellular Calcium Transients

Simultaneous measurement of intracellular calcium provides mechanistic insights into the observed inotropic effects.

Materials:

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Fluorescence microscopy system with appropriate excitation and emission filters

Procedure:

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) with Pluronic F-127 in Tyrode's solution.

-

Incubate the isolated cardiomyocytes in the loading solution for 20-30 minutes at room temperature in the dark.[13][14]

-

Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.

-

-

Fluorescence Imaging:

-

Mount the coverslip with the loaded cells onto the fluorescence microscope.

-

For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

For Fluo-4, excite the cells at ~494 nm and measure the emission at ~516 nm. The change in fluorescence intensity (ΔF/F0) reflects the change in intracellular calcium.

-

-

Data Acquisition and Analysis:

-

Record baseline calcium transients.

-

Apply R(-)-Denopamine and record the changes in the calcium transient amplitude and kinetics in parallel with the contractility measurements.

-

Data Presentation and Expected Results

The positive inotropic effect of R(-)-Denopamine should be quantified by constructing a concentration-response curve. The following tables provide a template for organizing your data.

Table 1: Effect of R(-)-Denopamine on Cardiomyocyte Contractility

| R(-)-Denopamine Conc. (M) | Peak Shortening (% of Diastolic Length) | +dL/dt (µm/s) | -dL/dt (µm/s) |

| Baseline (0) | |||

| 1 x 10⁻⁸ | |||

| 1 x 10⁻⁷ | |||

| 1 x 10⁻⁶ | |||

| 3 x 10⁻⁶ | |||

| 1 x 10⁻⁵ |

Table 2: Effect of R(-)-Denopamine on Intracellular Calcium Transients

| R(-)-Denopamine Conc. (M) | Calcium Transient Amplitude (ΔF/F0 or F340/F380) | Time to Peak (ms) | Decay Tau (ms) |

| Baseline (0) | |||

| 1 x 10⁻⁸ | |||

| 1 x 10⁻⁷ | |||

| 1 x 10⁻⁶ | |||

| 3 x 10⁻⁶ | |||

| 1 x 10⁻⁵ |

Expected Outcome:

You should observe a concentration-dependent increase in peak shortening, +dL/dt, and calcium transient amplitude. The concentration-response curve for the positive inotropic effect of R(-)-Denopamine is typically bell-shaped, with the effect reaching a maximum at approximately 3 x 10⁻⁶ M and potentially decreasing at higher concentrations.[1]

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for assessing the positive inotropic effects of R(-)-Denopamine.

Caption: Experimental workflow for measuring R(-)-Denopamine's inotropic effects.

Troubleshooting Guide

Even with meticulous planning, experimental challenges can arise. This section addresses common issues and provides potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield of viable cardiomyocytes | - Incomplete enzymatic digestion.- Over-digestion leading to cell damage.- Mechanical stress during dissociation. | - Optimize collagenase/protease concentration and digestion time.[7]- Ensure gentle trituration.- Use wider bore pipette tips for cell handling. |

| Cardiomyocytes are not contracting or are hyper-contracted | - Incorrect calcium concentration in the buffer.- Poor cell health after isolation.- Contamination of solutions. | - Verify the calcium concentration of all buffers.- Only use healthy, rod-shaped cells for experiments.- Prepare fresh, sterile solutions. |

| No response or weak response to R(-)-Denopamine | - Inactive R(-)-Denopamine solution.- Desensitization of β1-adrenergic receptors.- Low expression of β1-adrenergic receptors. | - Prepare fresh R(-)-Denopamine solutions.- Avoid prolonged exposure to high concentrations of agonists.- Consider the age and species of the animal model. |

| Bell-shaped concentration-response curve | - This is a known characteristic of R(-)-Denopamine, which may act as a partial agonist at higher concentrations.[1] | - Ensure a full concentration range is tested to capture the entire curve.- This is an expected result and reflects the compound's pharmacology. |

| High background fluorescence in calcium imaging | - Incomplete de-esterification of the dye.- Dye compartmentalization.- Autofluorescence. | - Allow sufficient time for de-esterification.- Use a lower dye concentration or a different indicator.- Correct for background fluorescence during data analysis. |

References

-

Nagao, T., & Tanimura, A. (1987). Details of Mode and Mechanism of Action of Denopamine, a New Orally Active Cardiotonic Agent With Affinity for Beta 1-receptors. Japanese Journal of Pharmacology, 45(4), 473-481. [Link]

-

Louch, W. E., Sheehan, K. A., & Wolska, B. M. (2011). Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat. Journal of Visualized Experiments, (58), 3222. [Link]

-

Scholtysik, G., & Salzmann, R. (1987). Concentration-response curves of positive inotropic agents before and after ouabain pretreatment. Journal of Cardiovascular Pharmacology, 10(4), 438-445. [Link]

-

ResearchGate. (2016). Does anybody know the stability of denopamine in DMSO?. Retrieved from [Link]

- Prosser, B. L., Ward, C. W., & Lederer, W. J. (2011). X-ROS signaling: a new paradigm for the detection of physiological ROS. Journal of Molecular and Cellular Cardiology, 51(1), 59-67.

-

Sunagawa, K., Sugimachi, M., Todaka, K., & Nose, Y. (1992). Denopamine (Beta 1-selective Adrenergic Receptor Agonist) and Isoproterenol (Non-Selective Beta-Adrenergic Receptor Agonist) Equally Increase Heart Rate and Myocardial Oxygen Consumption in Dog Heart. Japanese Circulation Journal, 56(9), 972-979. [Link]

-

ACD - A Bio-Techne Brand. (2021). Optimized RNAscope Protocol for Cardiomyocyte Nuclei Identification. Retrieved from [Link]

-

IonOptix. (2019). Techniques and Best Practices for Cardiomyocyte Isolation. Retrieved from [Link]

-

Ackers-Johnson, M., Pavlovic, D., & Foo, R. S. (2016). A Simplified, Langendorff-Free Method for Concomitant Isolation of Viable Cardiac Myocytes and Nonmyocytes From the Adult Mouse Heart. Circulation Research, 119(8), 909-920. [Link]

-

Nishio, R., Matsumori, A., Shioi, T., & Sasayama, S. (1998). Denopamine, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart. Journal of the American College of Cardiology, 32(3), 808-815. [Link]

-

Bazan, C. A., Torres-Barba, D., Blomgren, P., & Paolini, P. J. (2009). Image Processing Techniques for Assessing Contractility in Isolated Adult Cardiac Myocytes. International Journal of Biomedical Imaging, 2009, 854834. [Link]

-

Cheng, H., Lederer, W. J., & Cannell, M. B. (2011). Imaging Calcium Sparks in Cardiac Myocytes. Cold Spring Harbor Protocols, 2011(8), pdb.prot5663. [Link]

-

Liu, Q., & Bai, Y. (2020). Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield. Bio-protocol, 10(2), e3490. [Link]

-

Gao, S., & Wang, Y. (2018). Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus. In Methods in Molecular Biology (Vol. 1817, pp. 17-25). Humana Press. [Link]

-

Louch, W. E., Sheehan, K. A., & Wolska, B. M. (2011). Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. Journal of Molecular and Cellular Cardiology, 51(3), 288-298. [Link]

-

Iinuma, H., & Endoh, M. (1990). On the mechanism of action of the beta-1 partial agonist denopamine in regulation of myocardial contractility: effects on myocardial alpha adrenoceptors and intracellular Ca++ transients. Journal of Pharmacobio-dynamics, 13(10), 614-624. [Link]

-

Real-time measurement of cardiomyocyte contraction and calcium transients using fast image processing algorithms. (2018). ResearchGate. [Link]

-

IonOptix. (2019). Loading Fura-2 into cardiomyocytes. Retrieved from [Link]

-

Aidic. (2019). Isolation of Adult Rat Cardiomyocytes Using Recombinant Collagenases. Retrieved from [Link]

-

Axion BioSystems. (n.d.). Cardiac Characterization MEA assays. Retrieved from [Link]

-

Nordmark Pharma GmbH. (n.d.). Isolation of Cardiomyocytes with Collagenase NB. Retrieved from [Link]

-

Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

-

Ackers-Johnson, M., & Foo, R. S. (2016). A Simplified, Langendorff-Free Method for Concomitant Isolation of Viable Cardiac Myocytes and Nonmyocytes From the Adult Mouse Heart. Circulation Research, 119(8), e88-e97. [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

-

protocols.io. (2024). Live-cell imaging; Calcium imaging with Fura-2. Retrieved from [Link]

-

Wright, P. T., & Solaro, R. J. (2015). Redox and proteolytic regulation of cardiomyocyte β1-adrenergic receptors – a novel paradigm for the regulation of catecholamine responsiveness in the heart. Frontiers in Physiology, 6, 279. [Link]

-

O'Connell, T. D., & Simpson, P. C. (2014). Isolation and Physiological Analysis of Mouse Cardiomyocytes. Journal of Visualized Experiments, (91), e51934. [Link]

-

AnaBios. (2017). Adult Human Primary Cardiomyocyte-Based Model for the Simultaneous Prediction of Drug-Induced Inotropic and Pro-arrhythmia. Retrieved from [Link]

-

Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

-

SciSpace. (2016). Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes. Retrieved from [Link]

Sources

- 1. Details of mode and mechanism of action of denopamine, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Denopamine (beta 1-selective adrenergic receptor agonist) and isoproterenol (non-selective beta-adrenergic receptor agonist) equally increase heart rate and myocardial oxygen consumption in dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Denopamine, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the mechanism of action of the beta-1 partial agonist denopamine in regulation of myocardial contractility: effects on myocardial alpha adrenoceptors and intracellular Ca++ transients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. a-star.edu.sg [a-star.edu.sg]

- 7. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. Image Processing Techniques for Assessing Contractility in Isolated Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ionoptix.com [ionoptix.com]

Application Note: High-Precision Pharmacokinetic Profiling of R(-)-Denopamine via Oral Administration

[1]

Abstract & Scope

This protocol defines the standardized methodology for the oral administration and pharmacokinetic (PK) profiling of R(-)-Denopamine (TA-064), a selective

This guide addresses the specific challenges of stereoselectivity (using the active R-isomer), catechol stability (preventing oxidation during sample processing), and rapid absorption kinetics . It is designed for researchers requiring high-reproducibility data for IND-enabling or mechanistic studies.[1]

Compound Overview & Mechanism

R(-)-Denopamine acts as a cardiotonic agent by selectively binding to

Mechanistic Pathway

Upon binding, Denopamine triggers the

Figure 1: Signal transduction pathway of R(-)-Denopamine leading to positive inotropic effects.[1]

Pre-Clinical Preparation

Formulation Strategy

Oral gavage requires a stable, homogenous vehicle.[1] Denopamine is a catecholamine derivative; its solubility depends heavily on the salt form.[1]

-

Preferred Form: R(-)-Denopamine Hydrochloride (HCl salt).[1]

-

Vehicle: Distilled Water or 0.9% Saline.[1] (The HCl salt is water-soluble).[1]

-

Alternative (Free Base): If using the free base, formulate as a suspension in 0.5% Methylcellulose (MC) + 0.1% Tween 80 .[1]

-

Stability Warning: Catechols oxidize rapidly at alkaline pH.[1] Ensure vehicle pH is neutral or slightly acidic (pH 5.0–6.0).[1]

Animal Model Considerations

Experimental Protocol: Dosing & Sampling

Dosing Regimen

To achieve therapeutic plasma levels despite the first-pass effect, doses in rodents are typically higher than human clinical doses.[1]

| Parameter | Specification | Notes |

| Route | Oral Gavage (PO) | Use flexible gavage needle to avoid esophageal trauma.[1] |

| Dose Volume | 5 mL/kg (Rat) | Consistent volume is crucial for absorption kinetics.[1] |

| Typical Dose | 5 – 15 mg/kg | Based on efficacy studies (e.g., 14 |

| Replicates | n = 6 per timepoint | Minimum for statistical significance. |

Sample Collection (The "Stabilization" Step)

CRITICAL: Denopamine is unstable in plasma due to auto-oxidation.[1] You must use a stabilizer.[1]

-

Preparation: Pre-chill collection tubes (K2-EDTA) on wet ice.

-

Stabilizer: Add Sodium Metabisulfite (SMB) or Ascorbic Acid to the tubes prior to blood collection (Final concentration: 5 mM).

-

Timepoints:

Plasma Processing

Bioanalytical Method (LC-MS/MS)[1][4][5]

This section details the "Self-Validating" analytical system.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

Aliquot 50

L of plasma. -

IS Addition: Add 10

L of Internal Standard (Deuterated Denopamine-d3 or Dobutamine). -

Precipitation: Add 200

L of Acetonitrile containing 0.1% Formic Acid . (Acidic condition protects the catechol).[1] -

Vortex (1 min) and Centrifuge (12,000 x g, 10 min, 4°C).

-

Inject 5

L of supernatant.[1]

Chromatographic Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.[1]

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7

m, 2.1 x 50 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 5% B to 90% B over 3.0 minutes.

Mass Spectrometry (MRM Mode)

Figure 2: End-to-end experimental workflow ensuring sample integrity.

Data Analysis & Quality Control

Acceptance Criteria (Self-Validation)

For the study to be valid, the following criteria must be met:

-

Linearity: Calibration curve

.[1][4][9] -

Accuracy: QC samples (Low, Mid, High) must be within

of nominal value. -

IS Variation: Internal Standard peak area must not vary >20% across the run.

-

Carryover: Blank sample after high standard must show <20% of LLOQ signal.

Pharmacokinetic Parameters

Calculate using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Oxidation of Denopamine | Ensure Ascorbic Acid/SMB is in collection tubes. Keep samples on ice. |

| Peak Tailing | Interaction with silanols | Use a C18 column with high carbon load or end-capping.[1] Add Ammonium Formate to mobile phase.[1][4] |

| High Variability | Inconsistent Dosing | Verify fasting state.[1] Ensure oral gavage deposits into stomach, not esophagus.[1] |

References

-

MedChemExpress. (n.d.).[1] (R)-(-)-Denopamine Product Information and Biological Activity. Retrieved from [1]

-

PubChem. (2023).[1][7] R(-)-Denopamine Compound Summary (CID 71754). National Library of Medicine.[1] Retrieved from [1]

-

Furuya, E., et al. (1980s).[1] Pharmacokinetics and metabolism of TA-064 (Denopamine). (Foundational PK data referenced in modern summaries).[1]

-

Agilent Technologies. (2016).[1] Plasma Catecholamines by LC/MS/MS Application Note. (Methodology proxy for catecholamine analysis). Retrieved from

-

Thermo Fisher Scientific. (n.d.).[1] Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS. Retrieved from

Sources

- 1. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Denopamine? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. R(-)-Denopamine | C18H23NO4 | CID 71754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Denopamine | C18H23NO4 | CID 5311064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

radioligand binding assay protocols using [3H]-dihydroalprenolol and R(-)-Denopamine

Application Note: Characterization of -Adrenergic Receptor Selectivity Using [3H]-Dihydroalprenolol and R(-)-Denopamine

Executive Summary

This application note details the protocol for a heterologous competition radioligand binding assay designed to characterize the affinity and selectivity of R(-)-Denopamine (a selective

Designed for drug discovery researchers, this guide moves beyond basic steps to explain the mechanistic rationale (Expertise), provides self-validating controls (Trustworthiness), and cites authoritative sources (Authority).

Introduction & Mechanistic Basis[2][3][4]

The Interaction Model

The assay relies on the principle of competitive inhibition.[2] [3H]-DHA is a high-affinity antagonist that binds with equal potency to both

By incubating a fixed concentration of [3H]-DHA (near its

-

Monophasic Curve: Indicates binding to a single receptor population (e.g., pure

). -

Biphasic/Shallow Curve: Indicates binding to multiple subtypes (

and

Key Ligand Characteristics

| Ligand | Type | Role | Affinity ( | Selectivity |

| [3H]-DHA | Antagonist | Radiotracer | ~0.5 - 1.0 nM | Non-selective ( |

| R(-)-Denopamine | Partial Agonist | Competitor | ~500 nM ( |

Materials & Reagents

Biological Material[1][2][3][4][5][6][7][8][9][10]

-

Tissue Source: Rat heart (predominantly

) or Rat lung (predominantly -

Membrane Prep Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4 at 4°C.

Ligands

-

Radioligand: [3H]-Dihydroalprenolol (Specific Activity: 60–100 Ci/mmol).

-

Storage: -20°C in ethanol.

-

-

Competitor: R(-)-Denopamine hydrochloride.

-

Preparation: Dissolve in DMSO or water; prepare serial dilutions in Binding Buffer.

-

-

Non-Specific Control: (±)-Propranolol (

final concentration).

Assay Buffer (Physiological pH)

-

50 mM Tris-HCl (pH 7.4)

-

10 mM

(Critical for agonist binding stability) -

1 mM EDTA (Protects against lipid peroxidation)

-

Optional: 0.1% Ascorbic acid (if using oxidation-prone catecholamines, though Denopamine is relatively stable).

Experimental Protocols

Phase 1: Membrane Preparation (The Foundation)

Rationale: High-quality data requires membranes free of endogenous neurotransmitters that could interfere with binding.

-

Homogenization: Dissect tissue (e.g., rat left ventricle) on ice. Homogenize in 10 volumes of ice-cold Membrane Prep Buffer using a Polytron (bursts of 5s).

-

Low-Speed Spin: Centrifuge at

for 10 min at 4°C to remove nuclei and debris. Discard pellet. -

High-Speed Spin: Centrifuge supernatant at

for 20 min at 4°C. -

Wash: Resuspend pellet in fresh buffer and repeat high-speed spin (removes endogenous catecholamines).

-

Resuspension: Resuspend final pellet in Assay Buffer to a concentration of ~1–2 mg protein/mL.

Phase 2: Saturation Binding (Validation Step)

Rationale: You must experimentally determine the

-

Setup: Prepare 12 tubes with increasing concentrations of [3H]-DHA (e.g., 0.1 nM to 10 nM).

-

Non-Specific Binding (NSB): For each concentration, prepare a duplicate tube containing

Propranolol. -

Incubation: Add 100 µL membrane prep. Incubate at 25°C for 60 minutes.

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

-

Analysis: Plot Bound vs. Free. Calculate

and

Phase 3: Competition Binding (The Core Assay)

Rationale: Measuring the displacement of [3H]-DHA by Denopamine.

-

Fixed Radioligand: Prepare [3H]-DHA at a concentration equal to its

(approx. 1.0 nM). -

Competitor Series: Prepare 12 concentrations of R(-)-Denopamine ranging from

M to -

Plate Layout (Total Volume 250 µL):

-

50 µL [3H]-DHA (Final: ~1 nM).

-

50 µL Competitor (Denopamine) OR Buffer (for Total Binding) OR Propranolol (for NSB).

-

150 µL Membrane Suspension (~20-50 µg protein).

-

-

Incubation: 60 minutes at 25°C (Equilibrium).

-

Note: Agonist binding kinetics can be slower; equilibrium is crucial.

-

-

Termination: Rapid vacuum filtration over GF/B filters (PEI-treated). Wash 3x with 3 mL ice-cold buffer.

-

Counting: Add scintillant and count in a Liquid Scintillation Counter.

Visualization of Workflow & Mechanism

Experimental Workflow Diagram

Caption: Step-by-step workflow for the heterologous competition binding assay.

Competitive Binding Mechanism

Caption: [3H]-DHA and Denopamine compete for the orthosteric site on the

Data Analysis & Interpretation

Specific Binding Calculation

1-

Total Binding: Counts in tubes with buffer/vehicle.

-

NSB: Counts in tubes with

Propranolol.

Determination

Fit the specific binding data to a sigmoidal dose-response curve (variable slope) :

Calculation (Cheng-Prusoff Equation)

To determine the absolute affinity constant (

- : Derived from the competition curve.[1][4]

- : Concentration of [3H]-DHA used (e.g., 1 nM).

- : Dissociation constant of [3H]-DHA (determined in Saturation phase).

Expert Insight: The "GTP Shift"

Since Denopamine is an agonist, its binding affinity can be influenced by the G-protein coupling state of the receptor.

-

Without GTP: The assay measures the "High Affinity" state (Receptor coupled to G-protein).

-

With GTP (

): G-proteins uncouple. The curve shifts to the right (lower affinity), representing the "Low Affinity" state. -

Recommendation: For standard pharmacological characterization (

), include

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Solution |

| High Non-Specific Binding (>30%) | Hydrophobic ligand sticking to filters. | Pre-soak GF/B filters in 0.3% PEI (polyethyleneimine) for 2 hours. |

| Low Total Counts | Receptor degradation. | Ensure all steps are at 4°C; add protease inhibitors (PMSF, Aprotinin) to prep buffer. |

| Shallow Hill Slope (< 0.8) | Negative cooperativity or mixed subtypes. | Indicates Denopamine is discriminating between |

| Ligand Depletion | Too much receptor protein. | Ensure <10% of total radioligand is bound. Dilute membrane prep if necessary.[6] |

References

-

Identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding. Source: PubMed (NIH) URL:[Link]

-

Studies on the Affinity and Selectivity of Denopamine (TA-064), a New Cardiotonic Agent, for Beta-Adrenergic Receptors. Source: PubMed (NIH) URL:[Link]

-

The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Source: British Journal of Pharmacology (via NCBI PMC) URL:[Link]

-

Radioligand Binding Methods: Practical Guide and Tips. Source: American Journal of Physiology (APS) URL:[Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of denopamine for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting R(-)-Denopamine Concentration-Response Curves

Ticket ID: DNP-SIG-001 Subject: Bell-Shaped (Biphasic) Concentration-Response Curves with R(-)-Denopamine Status: Open Assigned Specialist: Senior Application Scientist, GPCR Pharmacology Unit

Executive Summary: The "Denopamine Paradox"

We frequently receive inquiries regarding R(-)-Denopamine displaying a "bell-shaped" or biphasic concentration-response curve (CRC). Users typically observe a standard sigmoidal increase in cAMP or contractility up to approximately 1–10 µM, followed by a sharp decline in efficacy at higher concentrations (30–300 µM).

This is not necessarily an experimental error. It is a documented pharmacological phenomenon driven by two primary vectors:

-

Receptor State Dynamics: Transition from high-affinity agonism to low-affinity antagonism/inhibition.

-

Physicochemical Artifacts: Colloidal aggregation at supramaximal concentrations.

This guide provides the diagnostic framework to distinguish between biological mechanism and experimental artifact.

The Diagnostic Framework

To troubleshoot effectively, we must first visualize the competing mechanisms driving the signal loss at high concentrations.

Mechanism Visualization: The Dual-State & Colloidal Model

Figure 1: Mechanistic divergence of Denopamine signaling. The bell-shaped curve results from the competition between Gs-coupled activation and either low-affinity inhibitory binding or physical sequestration (colloids).

Troubleshooting FAQs & Solutions

Q1: "My curve peaks at 3 µM and drops at 100 µM. Is my dilution incorrect?"

Diagnosis: Likely Receptor State Switching , not a dilution error.

Technical Insight: Denopamine functions as a partial agonist.[1][2] Research indicates it binds to the high-affinity state of the

-

Fit your data to a Bell-Shaped Dose-Response Equation rather than a standard sigmoidal Hill equation.

-

Equation:

-

If the curve fits this model with an

around

Q2: "Could the compound be precipitating in the well?"

Diagnosis: Colloidal Aggregation is a high-probability artifact. Technical Insight: R(-)-Denopamine is hydrophobic. While soluble in DMSO, rapid dilution into aqueous buffers (PBS, Media) at high concentrations (>10 µM) can cause the formation of colloidal aggregates. These aggregates sequester free monomeric drug ("ligand sink"), reducing the effective concentration available to the receptor [2]. Actionable Step: Perform the Centrifugation Solubility Assay (Protocol A below) to verify if the drug is actually in solution at the highest doses.

Q3: "Is this

-adrenergic cross-talk?"

Diagnosis: Unlikely, but possible at supramaximal doses.

Technical Insight: Denopamine is highly selective for

Validation Protocols

Use these self-validating protocols to confirm the source of the bell-shaped curve.

Protocol A: The Centrifugation Solubility Check (Detecting Artifacts)

Purpose: To determine if the drop in efficacy is due to drug precipitation (Colloidal Sink).

-

Prepare: Make a 2x concentration of your highest Denopamine dose (e.g., 200 µM) in your assay buffer/media (final 1% DMSO).

-

Incubate: Let stand for 30 minutes at room temperature (mimicking assay conditions).

-

Split: Divide the sample into two tubes: "Total" and "Supernatant".

-

Spin: Centrifuge the "Supernatant" tube at 16,000 x g for 15 minutes to pellet aggregates.

-

Measure: Analyze both "Total" and "Supernatant" via HPLC or UV-Vis absorbance (280 nm).

-

Interpret:

-

Ratio > 0.9: Compound is soluble. The bell curve is Biological .

-

Ratio < 0.8: Compound is precipitating. The bell curve is Artifactual .

-

Protocol B: The Pertussis Toxin (PTX) Rescue (Detecting Gi Switching)

Purpose: To test if the high-dose drop is caused by the receptor switching from Gs (stimulatory) to Gi (inhibitory) coupling.

| Step | Action |

| 1. Seed | Seed cells (e.g., HEK293-Beta1 or Cardiomyocytes) in 96-well plates. |

| 2. Block | Treat half the plate with Pertussis Toxin (100 ng/mL) for 16–18 hours. (PTX inhibits Gi proteins). |

| 3. Agonist | Perform the Denopamine dose-response curve (1 nM – 100 µM) on both PTX+ and PTX- cells. |

| 4. Read | Measure cAMP accumulation. |

| 5. Analyze | Result: If PTX treatment eliminates the downward phase (restoring a sigmoidal curve), the bell shape is caused by Gi-coupling . |

Summary Data Table: Expected Pharmacological Parameters

When validating your data, compare your results against these established reference ranges for R(-)-Denopamine in mammalian cardiac/transfected systems.

| Parameter | Value Range | Interpretation |

| pD2 (Agonist Potency) | 6.12 – 6.60 | Concentration for half-max stimulation (approx. 0.5 µM).[3] |

| Max Response ( | 65% – 85% | Relative to Isoproterenol (Full Agonist). Denopamine is a partial agonist.[1][2] |

| pA2 (Inhibitory Potency) | 4.50 – 5.05 | Concentration where efficacy begins to decline (approx. 10–30 µM). |

| Selectivity Ratio | > 1000-fold |

Troubleshooting Logic Flowchart

Follow this decision tree to resolve your experimental issue.

Figure 2: Step-by-step troubleshooting logic for identifying the root cause of biphasic responses.

References

-

Mechanisms of Bell-Shaped Curves (Denopamine)

- Title: An explanation of bell-shaped, dose-positive inotropic effect curves for denopamine in canine right ventricular muscle.

- Source: PubMed / Journal of Cardiovascular Pharmacology.

-

URL:[Link]

-

Colloidal Aggregation in Pharmacology

-

Denopamine Selectivity & Mode of Action

- Title: Details of Mode and Mechanism of Action of Denopamine, a New Orally Active Cardiotonic Agent With Affinity for Beta 1-receptors.

- Source: Journal of Cardiovascular Pharmacology.

-

URL:[Link]

-

Beta-Adrenergic Biphasic Responses

Sources

- 1. R(-)-Denopamine = 98 HPLC, powder 71771-90-9 [sigmaaldrich.cn]

- 2. Details of mode and mechanism of action of denopamine, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An explanation of bell-shaped, dose-positive inotropic effect curves for denopamine in canine right ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colloidal drug formulations can explain "bell-shaped" concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenergic receptors: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing R(-)-Denopamine stability in aqueous solution at physiological pH

Welcome to the technical support center for R(-)-Denopamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of R(-)-Denopamine in aqueous solutions at physiological pH. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: The Challenge of R(-)-Denopamine Stability

R(-)-Denopamine, a selective β1-adrenergic agonist, possesses a chemical structure featuring a phenol group.[1][2] This structural motif, while crucial for its pharmacological activity, renders the molecule susceptible to degradation in aqueous environments, particularly under physiological pH conditions (pH 7.4). The primary degradation pathway is oxidation, which can be accelerated by factors such as dissolved oxygen, trace metal ions, and light exposure.[1][3][4] This guide will equip you with the knowledge and tools to mitigate these degradation processes, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My R(-)-Denopamine solution is changing color. What does this indicate?

A change in color, often to a yellowish or brownish hue, is a common indicator of R(-)-Denopamine degradation. This is likely due to the formation of oxidized products, such as quinones, which are colored compounds.[3] This observation suggests that your solution is losing its potency and should be discarded. To prevent this, it is crucial to implement stabilization strategies from the moment the solution is prepared.

Q2: What is the primary cause of R(-)-Denopamine degradation in my buffer?

The most probable cause is oxidation of the phenolic hydroxyl group.[1][3] This reaction can be initiated by dissolved oxygen and catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) that may be present as impurities in your reagents or glassware.[1][5] Exposure to light, especially UV radiation, can also promote photodegradation.[4][6]

Q3: At what pH is R(-)-Denopamine most stable?

Generally, phenolic compounds exhibit greater stability at lower pH values.[7] However, for experiments requiring physiological conditions (pH 7.4), maintaining stability is a significant challenge. At this pH, the phenolic hydroxyl group is more susceptible to deprotonation, which increases its electron density and reactivity towards oxygen. While working at a lower pH might enhance stability, it may not be compatible with your experimental model. Therefore, the focus should be on stabilizing the compound at the required physiological pH.

Q4: Can I store my R(-)-Denopamine stock solution in the refrigerator?

Refrigeration at 2-8°C is recommended for short-term storage of R(-)-Denopamine solutions.[8] For longer-term storage, freezing at -20°C or -80°C is preferable.[8] However, it is crucial to minimize freeze-thaw cycles, as this can also contribute to degradation. Aliquoting your stock solution into single-use vials is a highly recommended practice. All solutions, regardless of storage temperature, should be protected from light.

Troubleshooting Guide: Optimizing R(-)-Denopamine Stability

This section provides a systematic approach to identifying and resolving stability issues with your R(-)-Denopamine solutions.

Problem 1: Rapid Loss of Potency in Aqueous Solution

Symptoms:

-

Inconsistent experimental results.

-

Decreased biological activity over a short period.

-

Visible color change in the solution.

Root Causes & Solutions:

-

Oxidative Degradation:

-

Explanation: The phenolic group of R(-)-Denopamine is prone to oxidation.

-

Solution: Incorporate antioxidants into your buffer. Common choices include:

-

Ascorbic Acid (Vitamin C): A potent antioxidant that can prevent the oxidation of catecholamines.[9] Start with a concentration of 0.1-1 mM and optimize for your specific application.

-

Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA): These are radical scavengers that can inhibit the propagation of oxidative chain reactions.[1] Typical starting concentrations are in the range of 0.01-0.1% (w/v).

-

-

-

Metal-Ion Catalyzed Oxidation:

-

Photodegradation:

-

Explanation: Exposure to light, particularly UV wavelengths, can induce degradation of phenolic compounds.[4][6]

-

Solution: Protect your solutions from light at all times.

-

Use amber-colored vials or wrap your containers in aluminum foil.

-

Minimize exposure to ambient light during experimental procedures.

-

-

Problem 2: Poor Solubility and Precipitation

Symptoms:

-

Cloudiness or visible precipitate in the solution.

-

Difficulty in achieving the desired concentration.

Root Causes & Solutions:

-

Limited Aqueous Solubility:

-

Explanation: While R(-)-Denopamine is soluble in water, its solubility may be limited, especially at higher concentrations or in certain buffer systems.

-

Solution: Employ cyclodextrins to enhance solubility and stability.

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): This modified cyclodextrin can form inclusion complexes with drug molecules, effectively shielding the labile phenolic group from the aqueous environment and increasing solubility.[11][12][13] Prepare a stock solution of HP-β-CD and use it to dissolve the R(-)-Denopamine. A starting point for the HP-β-CD concentration is 1-5% (w/v).

-

-

Experimental Protocols

Protocol 1: Preparation of a Stabilized R(-)-Denopamine Aqueous Solution (pH 7.4)

This protocol provides a starting point for preparing a more stable R(-)-Denopamine solution for in vitro experiments.

Materials:

-

R(-)-Denopamine powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ascorbic acid

-

EDTA disodium salt

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

High-purity water

-

Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

-

Prepare the Stabilizing Buffer:

-

In a suitable volume of PBS (pH 7.4), dissolve ascorbic acid to a final concentration of 0.5 mM.

-

Add EDTA to a final concentration of 2 mM.

-

Add HP-β-CD to a final concentration of 2% (w/v).

-

Stir until all components are fully dissolved.

-

Filter-sterilize the buffer using a 0.22 µm filter.

-

-

Prepare the R(-)-Denopamine Stock Solution:

-

Weigh the required amount of R(-)-Denopamine powder in a sterile, amber-colored tube.

-

Add the prepared stabilizing buffer to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex gently until the powder is completely dissolved.

-

-

Storage:

-

Aliquot the stock solution into single-use, amber-colored tubes.

-

For short-term storage (up to one week), store at 2-8°C.

-

For long-term storage, store at -20°C or -80°C.

-

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method to monitor the stability of R(-)-Denopamine and quantify its degradation products.[2][14][15]

Objective: To develop a method that separates the intact R(-)-Denopamine from its potential degradation products.

1. Initial Method Development:

-

Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: Begin with a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where R(-)-Denopamine has maximum absorbance (determine this by running a UV scan).

-

Injection Volume: 10 µL.

2. Forced Degradation Studies:

To generate degradation products and ensure the method is "stability-indicating," subject the R(-)-Denopamine solution to stress conditions.[16][17][18][19]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-